2-Amino-5-nitrobenzoic acid

説明

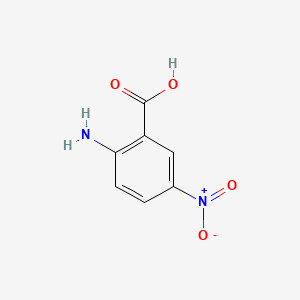

Structure

3D Structure

特性

IUPAC Name |

2-amino-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCHWTKMOWXHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060668 | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-79-5 | |

| Record name | 2-Amino-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-5-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-5-nitrobenzoic acid, an important intermediate in the pharmaceutical and dye industries. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound, also known as 5-nitroanthranilic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the presence of a nitro group, allows for a wide range of chemical transformations. This versatility makes it a key starting material for the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. This guide explores the most common and effective laboratory-scale synthesis routes for this compound, providing detailed procedural information and comparative data.

Core Synthesis Pathways

Several synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The most prominent pathways originate from N-acetylaminobenzoic acid, p-nitroaniline, and 5-nitroisatin (B147319).

Pathway 1: From N-Acetylaminobenzoic Acid

This pathway involves the nitration of N-acetylaminobenzoic acid followed by the hydrolysis of the acetyl group. The initial acetylation of the amino group in anthranilic acid is a protective measure to prevent oxidation and to direct the nitration to the desired position.

Reaction Scheme:

-

Acetylation: Anthranilic acid is reacted with acetic anhydride (B1165640) to form N-acetylaminobenzoic acid.

-

Nitration: The N-acetylaminobenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid.

-

Hydrolysis: The resulting 5-Nitro-N-acetyl-o-aminobenzoic acid is hydrolyzed to yield this compound.

Logical Relationship Diagram:

Caption: Synthesis of this compound from N-Acetylaminobenzoic acid.

Pathway 2: From p-Nitroaniline

This multi-step synthesis starts with the more readily available p-nitroaniline and introduces the carboxylic acid functionality through a Sandmeyer-type reaction sequence.

Reaction Scheme:

-

Protection: The amino group of p-nitroaniline is first protected, for example, by acetylation.

-

Oxidation/Functional Group Interconversion: This is a conceptual representation as direct conversion is complex. A more common approach involves diazotization followed by cyanation (Sandmeyer reaction) and subsequent hydrolysis of the nitrile.

-

Deprotection: The protecting group is removed to yield the final product.

A more direct, albeit lower-yielding, described method involves a multi-step process without amino group protection, which can be challenging due to side reactions.

Logical Relationship Diagram:

Caption: Conceptual pathway from p-Nitroaniline. A direct, single-pot conversion is not straightforward.

Pathway 3: From 5-Nitroisatin

This method provides a more direct route to the target molecule through the oxidative cleavage of the isatin (B1672199) ring.

Reaction Scheme:

-

Ring Opening: 5-Nitroisatin is subjected to oxidative ring-opening using hydrogen peroxide in an alkaline solution.

Logical Relationship Diagram:

Caption: Synthesis of this compound from 5-Nitroisatin.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthesis pathways, allowing for a comparative analysis of their efficiency.

Table 1: Reaction Conditions and Yields

| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Acetylaminobenzoic Acid | HNO₃, H₂SO₄ | < 10 | 3 | 70 | [1] |

| 5-Nitro-N-acetyl-o-aminobenzoic Acid | Ethanol (B145695), H₂O | 81 | 1.5 | 80 | [1] |

| 5-Nitroisatin | H₂O₂, NaOH | ~10 | 2 | 74.8 | [1][2] |

| p-Nitroaniline (multi-step) | - | - | - | 61.2 (overall) | [1] |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 267-268 °C |

Detailed Experimental Protocols

The following are detailed experimental procedures for the key synthesis pathways.

Protocol for Synthesis from N-Acetylaminobenzoic Acid

Step 1: Acetylation of Anthranilic Acid

-

In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.

-

Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to around 70 °C.

-

Reflux the mixture for 1.5 hours.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Dry the crude product to obtain N-acetylaminobenzoic acid. Expected yield: ~81%.

Step 2: Nitration of N-Acetylaminobenzoic Acid

-

In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.

-

With stirring, add 9 g (0.05 mol) of dry N-acetylaminobenzoic acid.

-

After 30 minutes, cool the mixture to 9 °C.

-

Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into 200 mL of ice water to precipitate the solid. Let it stand overnight.

-

Filter the precipitate and wash it three times with ice water.

-

Dry the crude product, 5-Nitro-N-acetyl-o-aminobenzoic acid. Expected yield: ~70%.[1]

Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid

-

In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of 5-Nitro-N-acetyl-o-aminobenzoic acid, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.

-

Reflux the mixture at 81 °C for 1.5 hours.[1]

-

Cool the mixture, filter the precipitate, and wash it twice with water.

-

Dry the crude product to obtain this compound as an orange-yellow solid. Expected yield: ~80%.[1]

Protocol for Synthesis from 5-Nitroisatin

-

In an ice-water bath, dissolve 3.3 g (0.017 mol) of 5-nitroisatin in 100 mL of 1 mol/L sodium hydroxide (B78521) solution, maintaining the temperature at approximately 10 °C.[1]

-

Slowly add 3 mL of 30% hydrogen peroxide (0.026 mol).[1]

-

Continue stirring in the ice bath for 2 hours after the addition is complete.[1]

-

Neutralize the solution to a pH of 3-4 with 1 mol/L dilute hydrochloric acid to precipitate the crude product.[1]

-

Filter the crude product and recrystallize from ethanol to obtain yellow crystals of this compound. Expected yield: ~74.8%.[1]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-nitrobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and spectral properties of 2-Amino-5-nitrobenzoic acid (CAS No. 616-79-5). The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and quality control. This document summarizes key quantitative data in tabular format, outlines standardized experimental protocols for property determination, and includes a logical workflow for compound characterization.

Physical and Chemical Properties

This compound, also known as 5-Nitroanthranilic acid, is a bright yellow crystalline powder.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes, including nitro-substituted quinazolones.[2][3] Its molecular structure, featuring both an amino and a carboxylic acid group, makes it a versatile building block in organic synthesis.

The following table summarizes the key physical properties of this compound based on compiled data.

| Property | Value | Citations |

| Molecular Formula | C₇H₆N₂O₄ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| Appearance | Bright yellow powder | [1][2] |

| Melting Point | ~270 °C (with decomposition) | [2][3][4] |

| Boiling Point | 315.51 °C (rough estimate) to 437.9 °C (predicted) | [4][5] |

| Density | ~1.5181 g/cm³ (approximate) | [3][5] |

| Water Solubility | Insoluble | [3][4][5] |

| pKa | 4.08 ± 0.10 (Predicted) | [6] |

| Flash Point | 218.6 °C (predicted) | [3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of available spectral data.

| Spectroscopy Type | Data Summary / Reference |

| ¹H NMR | Spectra are available for review, providing information on the proton environments in the molecule.[7][8] |

| IR | Infrared spectra are available, which can be used to identify characteristic functional groups.[7] |

| UV-Vis | UV-Visible spectra have been recorded, typically in methanol, showing absorption maxima.[7] |

| Mass Spectrometry | Mass spectra are available, confirming the molecular weight of the compound.[7] |

| X-ray Crystallography | The crystal structure has been determined, revealing a planar molecule with specific intramolecular hydrogen bonding.[9] |

Workflow for Compound Characterization

The characterization of a chemical compound like this compound follows a logical progression from basic physical property determination to advanced spectroscopic analysis for structural elucidation. The following diagram illustrates a standard experimental workflow.

Caption: Workflow for the physical and spectroscopic characterization of a chemical compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound such as this compound.

The melting point is a critical indicator of a compound's purity.[10] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[10][11]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

-

Capillary tubes (sealed at one end)[1]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If necessary, crush the sample into a fine powder using a mortar and pestle.[1]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[12]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10] Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the sample block.

-

Heating and Observation:

-

For an unknown melting point, a rapid initial heating can be performed to find an approximate range.[10]

-

For an accurate measurement, begin heating the apparatus slowly when the temperature is about 15-20°C below the expected melting point.

-

Adjust the heating rate to approximately 1-2°C per minute as the melting point is approached.[10]

-

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2. For this compound, this is expected around 270°C, with decomposition.

Solubility tests provide valuable information about the polarity and functional groups of a compound.

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

Small test tubes

-

Spatula

-

Graduated cylinder or pipettes

-

Solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and an organic solvent (e.g., diethyl ether or ethanol).[13][14]

Procedure:

-

Sample Measurement: Place approximately 25-50 mg of this compound into a small, clean test tube.[14]

-

Solvent Addition: Add 0.75-1 mL of the first solvent (e.g., water) to the test tube in portions.[14]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[15]

-

Observation: Observe whether the solid dissolves completely, partially, or not at all. A compound is considered soluble if it forms a homogeneous solution.[16]

-

Systematic Testing:

-

Begin with water. Given that this compound is known to be insoluble in water, proceed to the next steps.

-

Test solubility in 5% NaOH and 5% NaHCO₃. The presence of the carboxylic acid group should render it soluble in these basic solutions through an acid-base reaction to form a water-soluble salt.

-

Test solubility in 5% HCl. The amino group should act as a base, reacting with the acid to form a soluble ammonium (B1175870) salt.

-

-

Recording Results: Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested. Note any reactions, such as effervescence with NaHCO₃, which would strongly indicate a carboxylic acid.

References

- 1. byjus.com [byjus.com]

- 2. This compound | 616-79-5 [chemicalbook.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. This compound | CAS#:616-79-5 | Chemsrc [chemsrc.com]

- 5. 2-amino-5-nitro-benzoic acid [chembk.com]

- 6. This compound(616-79-5) 1H NMR [m.chemicalbook.com]

- 7. How to Draw a Chemical Process Flow Diagram | How To Make Chemisty Structure [conceptdraw.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. youtube.com [youtube.com]

- 16. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Amino-5-nitrobenzoic acid (CAS: 616-79-5)

This technical guide provides a comprehensive overview of this compound (CAS No. 616-79-5), also known as 5-Nitroanthranilic acid. It covers its physicochemical properties, synthesis methodologies, key applications, safety protocols, and biological significance. This document is intended to serve as a detailed resource for professionals in research and development.

Physicochemical Properties

This compound is a bright yellow crystalline powder.[1][2] It is stable under normal storage and handling conditions.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 616-79-5 | [3][4] |

| Molecular Formula | C₇H₆N₂O₄ | [3][4] |

| Molecular Weight | 182.13 g/mol | [3][4] |

| Appearance | Bright yellow powder | [1][2][5] |

| Melting Point | 270 °C (decomposes) | [2][4][6] |

| Boiling Point | 437.9 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Solubility | Insoluble in water | [1][5] |

| SMILES String | Nc1ccc(cc1C(O)=O)--INVALID-LINK--=O | [6] |

| InChI Key | RUCHWTKMOWXHLU-UHFFFAOYSA-N | [6] |

| Storage | Store at 10°C - 25°C in a dry, well-sealed container | [1][3] |

Synthesis and Production

The synthesis of this compound is well-documented, with several established routes. A common and effective laboratory-scale method involves the nitration of N-acetylanthranilic acid, followed by hydrolysis to remove the acetyl protecting group.

Another documented route involves the oxidation of 5-nitroisatin.[7] The selection of a specific synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in various fields of chemical synthesis.

-

Pharmaceutical Intermediate : It serves as a crucial building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[8] It is particularly noted as an intermediate in the preparation of nitro-substituted quinazolones, a class of compounds with diverse biological activities.[1][2][5]

-

Dye Synthesis : As an o-aminocarboxylic acid, it is used in the synthesis of azo and indigo (B80030) dyes.[9] The amino and carboxylic acid groups act as auxochromes, which can modify the color and solubility of the final dye product.[9]

-

Biochemical Reagent : It is used as a biochemical reagent in various life science research applications.[4]

-

Chemical Research : It is a valuable starting material for synthesizing a range of heterocyclic compounds and other specialty chemicals.[5]

Biological Activity and Significance

While primarily used as a chemical intermediate, this compound is also described as a plant metabolite.[3] Research has shown that it can act as an inhibitor of glutamate (B1630785) dehydrogenase, an enzyme involved in amino acid metabolism.[3] Furthermore, derivatives of related compounds, such as 2-chloro-5-nitrobenzoic acid, have been investigated for their potential as antibacterial agents, highlighting the relevance of this chemical scaffold in drug discovery.[10]

Spectroscopic Characterization

The structural identification and purity assessment of this compound are typically performed using standard spectroscopic techniques. Publicly available data includes:

-

¹H NMR : Proton Nuclear Magnetic Resonance spectra are available for structural elucidation.[11][12]

-

¹³C NMR : Carbon-13 NMR data provides further structural detail.[11]

-

IR Spectroscopy : Infrared spectroscopy helps identify the characteristic functional groups (amine, nitro, carboxylic acid).[11]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.[11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Classification

| Hazard Class | Category | Code | Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2 / 2A | H319 | Causes serious eye irritation |

| Specific target organ toxicity – single exposure | 3 | H335 | May cause respiratory irritation |

Precautionary Measures

-

Prevention : Avoid breathing dust and ensure adequate ventilation.[13][15] Wash hands and exposed skin thoroughly after handling.[13] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5][16]

-

Response :

-

If on skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[16][17]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[15][16]

-

If inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]

-

-

Storage : Store in a well-ventilated, locked place. Keep the container tightly closed.[15][16]

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[16]

Detailed Experimental Protocols

The following section provides a detailed methodology for a common synthesis of this compound.

Protocol: Synthesis via Nitration of N-acetylanthranilic acid

This two-step protocol is adapted from established chemical synthesis literature.[18]

Step 1: Synthesis of 5-Nitro-N-acetylanthranilic acid

-

Preparation : In a 250 mL four-neck flask, prepare a mixture of 38.4g of sulfuric acid and 20 mL of glacial acetic acid. Cool the mixture to room temperature.

-

Addition of Starting Material : While stirring, add 9g (0.05 mol) of dry, finely ground N-acetylanthranilic acid to the mixture. Allow 30 minutes for it to dissolve, then cool the flask to below 9°C in an ice-water bath.

-

Nitration : Prepare a cold nitrating mixture of 4.8g nitric acid and 9.6g sulfuric acid. Add this mixture dropwise to the flask under vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

-

Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.

-

Precipitation : Pour the reaction mixture into 200 mL of ice water to precipitate the solid product. Let it stand overnight.

-

Isolation : Filter the precipitate and wash it three times with ice water. Dry the crude product to obtain a yellow solid (yield approx. 70%).[18]

Step 2: Hydrolysis to this compound

-

Setup : In a 250 mL four-neck flask equipped with a reflux condenser, place 7.5g (0.0335 mol) of the 5-Nitro-N-acetylanthranilic acid from Step 1.

-

Hydrolysis : Add 25 mL of absolute ethanol (B145695) and 100 mL of 6 mol/L hydrochloric acid. Heat the mixture to reflux (approx. 81°C) for 1.5 hours.

-

Isolation : Cool the reaction mixture. The product will precipitate out of the solution.

-

Purification : Filter the solid product and wash it twice with water until the filtrate is neutral.

-

Drying : Dry the final product to obtain this compound as a yellow crystalline solid (yield approx. 81.8%).[18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 616-79-5 [chemicalbook.com]

- 3. This compound | 616-79-5 | FA38393 [biosynth.com]

- 4. This compound | CAS#:616-79-5 | Chemsrc [chemsrc.com]

- 5. lbaochemicals.com [lbaochemicals.com]

- 6. 2-氨基-5-硝基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound(616-79-5) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound 95 616-79-5 [sigmaaldrich.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Page loading... [guidechem.com]

Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitrobenzoic acid (CAS No. 616-79-5), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | ||

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Solvent: DMSO-d₆

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

| 1250 - 1000 | C-O stretch (Carboxylic Acid) |

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺ |

| 136 | [M - NO₂]⁺ |

| 106 | [M - COOH - NO]⁺ |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[3]

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| Data not available in search results | Methanol[4] |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a spectral width of 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid this compound is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak corresponds to the molecular weight of the compound.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of this compound is prepared using a UV-transparent solvent, such as methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU). The solution is placed in a quartz cuvette with a 1 cm path length. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorption. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Unveiling the Solid-State Architecture of 2-Amino-5-nitrobenzoic Acid: A Crystallographic Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-Amino-5-nitrobenzoic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and structural visualizations to facilitate further research and application.

Molecular Structure and Conformation

This compound (C₇H₆N₂O₄) is an aminobenzoic acid derivative with an amino group positioned ortho to a carboxylic acid group, and a nitro group para to the amino group.[2] The molecule is essentially planar, with the largest deviation from the mean plane being -0.065 (2) Å for the O1 atom.[3] A significant feature of its molecular conformation is an intramolecular N—H⋯O hydrogen bond, which forms a stable S(6) ring motif.[3][4]

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₇H₆N₂O₄ |

| Formula Weight | 182.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7026 (3) |

| b (Å) | 17.4638 (16) |

| c (Å) | 11.6953 (10) |

| β (°) | 92.210 (7) |

| Volume (ų) | 755.67 (11) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.601 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.13 |

| F(000) | 376 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Theta range for data collection (°) | 1.7–28.0 |

| Reflections collected | 5176 |

| Independent reflections | 1567 |

| R_int | 0.077 |

| R[F² > 2σ(F²)] | 0.064 |

| wR(F²) | 0.127 |

| Goodness-of-fit on F² | 0.99 |

Data sourced from Odabas¸og˘lu et al. (2012).[3][4]

Experimental Protocols

Crystallization

Yellow needle-like single crystals of this compound suitable for X-ray diffraction were obtained through the slow evaporation of an ethyl alcohol solution of the analytical reagent (Alfa Aesar).[3]

X-ray Data Collection and Structure Refinement

A single crystal with dimensions 0.55 × 0.23 × 0.06 mm was used for data collection on a Stoe IPDS II diffractometer.[3] The data collection was performed at 296 K using Mo Kα radiation.[3][4]

The structure was solved using SHELXS97 and refined with SHELXL97.[3] The positions of the hydrogen atoms on the oxygen and nitrogen atoms were determined from Fourier maps, while other hydrogen atoms were placed in geometrically calculated positions.[3] All hydrogen atoms were refined using a riding model.[3]

Below is a diagram illustrating the experimental workflow for determining the crystal structure.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is primarily stabilized by a network of hydrogen bonds.[3] Molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds, creating R²₂(8) ring motifs.[3][4] These dimers are further linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, resulting in the formation of R³₃(16)R²₁(6) motifs.[3][4]

The molecular structure and the key intramolecular hydrogen bond are depicted in the following diagram.

References

The Biological Activity of 2-Amino-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitrobenzoic acid, a nitroaromatic compound, has garnered attention in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its known and inferred mechanisms of action, focusing on its roles as an inhibitor of glutamate (B1630785) dehydrogenase (GDH) and its potential as an anticancer and antimicrobial agent. This document summarizes the available, albeit limited, quantitative data, details relevant experimental protocols, and presents visualized signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Biological Activity: Inhibition of Glutamate Dehydrogenase

The primary reported biological activity of this compound is the inhibition of glutamate dehydrogenase (GDH).[1][2] GDH is a crucial enzyme at the crossroads of carbon and nitrogen metabolism in both eukaryotes and prokaryotes, catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate.[3][4]

Quantitative Data

Experimental Protocol: Glutamate Dehydrogenase Inhibition Assay

A common method to determine the inhibitory effect of a compound on GDH is a spectrophotometric assay.

Principle: The activity of GDH is monitored by measuring the rate of reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm. The inhibitor's effect is quantified by comparing the rate of the reaction in the presence and absence of the inhibitor.

Materials:

-

Purified Glutamate Dehydrogenase (e.g., from bovine liver)

-

L-Glutamic acid (substrate)

-

NAD⁺ (coenzyme)

-

Tris-HCl buffer (pH 8.0)

-

This compound (test inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-Glutamic acid in Tris-HCl buffer.

-

Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer to various concentrations.

-

Prepare a solution of GDH in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the Tris-HCl buffer, NAD⁺ solution, and the inhibitor solution at different concentrations.

-

Include a control group with the solvent used for the inhibitor.

-

Add the GDH solution to all wells/cuvettes except for the blank.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the L-Glutamic acid solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

-

Redox Homeostasis: GDH1 signals through glutathione (B108866) peroxidase 1 (GPx1) to regulate redox homeostasis in cancer cells. [5]Inhibition of GDH could disrupt this process, leading to increased oxidative stress and potentially inducing cancer cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity

As a nitroaromatic compound, this compound is predicted to have antimicrobial properties. The general mechanism of action for this class of compounds involves the reductive activation of the nitro group within the microbial cell. [6][7]

General Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is typically a multi-step process:

-

Uptake: The compound is taken up by the microbial cell.

-

Reductive Activation: The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine (B1172632) intermediates and radical anions. [6]3. Cellular Damage: These reactive species can cause widespread cellular damage, including DNA strand breaks, ultimately leading to cell death. [6]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial or fungal strains are not well-documented in publicly available literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader for turbidity measurement

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to a 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation, primarily due to its inhibitory effect on glutamate dehydrogenase. This activity suggests potential applications in oncology and as an antimicrobial agent. However, the current body of research is limited. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 and MIC values of this compound against a panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with GDH and confirming the downstream effects on signaling pathways such as Notch and redox homeostasis. For its antimicrobial properties, verifying the proposed mechanism of reductive activation and DNA damage is crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its potency and selectivity for its biological targets.

This technical guide provides a foundational understanding of the biological activity of this compound, offering a starting point for researchers and drug development professionals to explore its therapeutic potential. The provided experimental protocols and visualized pathways are intended to guide future research in this promising area.

References

- 1. Molecular insights into the inhibition of glutamate dehydrogenase by the dicarboxylic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive inhibition of glutamate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide on 5-Nitroanthranilic Acid: Discovery, History, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitroanthranilic acid, a substituted aromatic carboxylic acid, has been a compound of interest in various chemical and pharmaceutical applications since its initial synthesis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to 5-Nitroanthranilic acid. Quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are outlined. Furthermore, this guide includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

5-Nitroanthranilic acid, systematically named 2-amino-5-nitrobenzoic acid, is a crystalline organic compound with the molecular formula C₇H₆N₂O₄.[1] Its structure, featuring both an amino and a nitro group on the benzene (B151609) ring, makes it a versatile intermediate in the synthesis of a variety of organic molecules, including dyes and pharmaceuticals.[2] This guide delves into the historical context of its discovery and synthesis, provides detailed experimental procedures, and summarizes its key physicochemical properties.

Discovery and History

The history of 5-Nitroanthranilic acid is linked to the broader development of nitrobenzoic acids and their derivatives in the 19th and early 20th centuries. While a singular "discovery" paper is not readily apparent in the historical literature, its preparation was established as a known chemical transformation by the early 1900s.

A significant early method for the synthesis of a mixture of 4- and 5-nitroanthranilic acids was the Hofmann degradation of 4-nitrophthalimide (B147348) . This reaction was described in the chemical literature by Seidel and Bittner in 1901 , indicating that the compound was known to the chemical community at that time.[3] This process involves the treatment of 4-nitrophthalimide with a strong base and a halogen, typically sodium hydroxide (B78521) and chlorine or bromine, to induce a rearrangement that yields the two isomeric nitroanthranilic acids.[3] The separation of these isomers was a topic of study, with early methods relying on fractional crystallization from organic solvents like xylene.[3]

The development of synthetic dyes and pharmaceuticals in the 20th century further spurred interest in nitro-substituted anthranilic acids as key intermediates. Various synthetic methods have since been developed to improve the yield and purity of 5-Nitroanthranilic acid.

Physicochemical Properties

A summary of the key quantitative data for 5-Nitroanthranilic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 616-79-5 | [1][5] |

| Molecular Formula | C₇H₆N₂O₄ | [1][5] |

| Molecular Weight | 182.13 g/mol | [1][5] |

| Appearance | Yellow to orange powder or crystals | [1] |

| Melting Point | 270 °C (decomposes) | [5] |

| Solubility | Soluble in DMSO and Methanol. | [6] |

| pKa | Not available | |

| LogP | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of 5-Nitroanthranilic acid, drawing from both historical and modern procedures.

Historical Synthesis: Hofmann Degradation of 4-Nitrophthalimide

This protocol is based on the classical Hofmann degradation reaction, which was one of the earliest methods for preparing 5-Nitroanthranilic acid.

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Chlorine (Cl₂)

-

Hydrochloric acid (HCl)

-

Xylene (for separation)

-

Water

Procedure:

-

A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

-

Bromine (or a source of chlorine) is slowly added to the cold sodium hydroxide solution to form a sodium hypobromite (B1234621) (or hypochlorite) solution.

-

4-Nitrophthalimide is then added portion-wise to the hypohalite solution with vigorous stirring, while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to induce the Hofmann rearrangement.

-

The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the mixture of 4- and 5-nitroanthranilic acids.

-

The crude product is filtered, washed with cold water, and dried.

-

Separation of Isomers: The mixture of isomers is then subjected to fractional crystallization from a suitable solvent, such as xylene, to separate the 4- and 5-nitro isomers.[3]

Modern Synthesis: Oxidation of 2-Methyl-4-nitroaniline

A more modern and often higher-yielding approach involves the oxidation of a substituted toluene (B28343) derivative.

Materials:

-

2-Methyl-4-nitroaniline

-

Potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Water

Procedure:

-

2-Methyl-4-nitroaniline is suspended in water containing sulfuric acid.

-

Potassium permanganate is added portion-wise to the stirred suspension. The temperature of the reaction is carefully controlled.

-

The reaction is monitored for the disappearance of the starting material.

-

Once the reaction is complete, the excess potassium permanganate is quenched by the addition of sodium bisulfite.

-

The precipitated manganese dioxide is removed by filtration.

-

The filtrate is cooled, and the pH is adjusted to precipitate the 5-Nitroanthranilic acid.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the scientific literature regarding the specific effects of 5-Nitroanthranilic acid on mammalian cell signaling pathways relevant to drug development.

One area where a signaling pathway involving 5-Nitroanthranilic acid has been elucidated is in microbiology. A study on Bradyrhizobium sp. strain JS329 detailed the biodegradation pathway of 5-Nitroanthranilic acid.[7] This pathway involves an initial hydrolytic deamination to form 5-nitrosalicylic acid, which is then processed by a dioxygenase.[7] While this is a well-defined biochemical pathway, its direct applicability to human drug development is not immediately apparent.

The broader class of anthranilic acid derivatives has been investigated for various biological activities. For instance, some anthranilic acid-based compounds have been explored as potential kinase inhibitors.[8] However, specific studies on the pharmacological activity of 5-Nitroanthranilic acid itself are scarce.

Visualizations

To better illustrate the synthetic routes, the following diagrams have been generated using the DOT language.

Caption: Historical synthesis of 5-Nitroanthranilic acid via the Hofmann degradation.

Caption: Modern synthesis of 5-Nitroanthranilic acid through oxidation.

Conclusion

5-Nitroanthranilic acid is a chemical compound with a history rooted in the expansion of organic synthesis in the early 20th century. While its discovery cannot be attributed to a single event, its preparation via the Hofmann degradation of 4-nitrophthalimide was established by 1901. Modern synthetic methods offer more efficient routes to this versatile intermediate. The physicochemical properties of 5-Nitroanthranilic acid are well-documented, providing a solid foundation for its use in research and development. However, a significant knowledge gap exists regarding its biological activity and its effects on mammalian signaling pathways. This presents an opportunity for future research to explore the pharmacological potential of this and related compounds, particularly for professionals in drug development.

References

- 1. 5-Nitroanthranilic acid, 95% 616-79-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. US2714612A - Separation of 4-and 5-nitro-anthranilic acid - Google Patents [patents.google.com]

- 4. This compound | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95 616-79-5 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-amino-5-nitrobenzoic acid in organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide presents solubility data for structurally related nitrobenzoic acids—3-nitrobenzoic acid and 3,5-dinitrobenzoic acid—to provide valuable insights and comparative benchmarks. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in seven common organic solvents at various temperatures, as determined experimentally.[1] This data serves as a reference for understanding the solubility behavior of nitro-substituted benzoic acids. The solubility of these compounds generally increases with temperature.[1]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile (B52724) | Dichloromethane | Toluene | Water |

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.045 | 0.031 | 0.028 | 0.021 | 0.004 | 0.001 | 0.0001 |

| 283.15 | 0.063 | 0.044 | 0.040 | 0.030 | 0.006 | 0.002 | 0.0002 |

| 293.15 | 0.086 | 0.061 | 0.057 | 0.042 | 0.009 | 0.003 | 0.0002 |

| 303.15 | 0.116 | 0.084 | 0.079 | 0.059 | 0.013 | 0.005 | 0.0003 |

| 313.15 | 0.155 | 0.114 | 0.108 | 0.081 | 0.019 | 0.008 | 0.0004 |

| 323.15 | 0.204 | 0.153 | 0.146 | 0.110 | 0.028 | 0.012 | 0.0006 |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound. The protocols are based on the widely accepted shake-flask method followed by quantitative analysis using either gravimetric analysis, UV-Vis spectrophotometry, or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, etc.)

-

Conical flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a conical flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the desired organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of the dissolved solute.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the saturated solution can be determined using several analytical techniques.

This is a simple and direct method for determining the mass of the dissolved solid.

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood or a rotary evaporator.

-

Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (below the melting point of the compound) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can be expressed in terms of mass of solute per mass or volume of solvent.

This method is suitable if this compound has a significant absorbance in the UV-Vis region.

Procedure:

-

Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

HPLC is a highly sensitive and specific method for determining the concentration of a compound.

Procedure:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reverse-phase column).

-

Determine an appropriate mobile phase (a mixture of solvents, e.g., acetonitrile and water with an acid modifier like formic acid) that provides good separation and peak shape for this compound.

-

Set the flow rate and detection wavelength (using a UV detector).

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the mobile phase.

-

Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting Point of 2-Amino-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the melting point of 2-Amino-5-nitrobenzoic acid, a crucial physical property for researchers, scientists, and professionals in drug development. This document details the reported melting point values, outlines experimental protocols for its determination, and presents visual workflows for clarity.

Core Data Presentation

The melting point of this compound is a key indicator of its purity and identity. The compound is characterized as a light yellow to bright yellow crystalline powder. It is sparingly soluble in water. Multiple sources consistently report a melting point with decomposition, highlighting its thermal stability up to a certain point.

| Parameter | Value | Source |

| Melting Point | ~270°C (decomposition) | Fisher Scientific[1] |

| Melting Point | 270°C (dec.) (lit.) | LBAO Chemicals[2] |

| Melting Point | 270°C (dec.) (lit.) | ChemBK[3] |

| Melting Point | ~270°C (decomposition) | NINGBO INNO PHARMCHEM CO.,LTD.[4] |

| Melting Point | 270°C (dec.) (lit.) | Sigma-Aldrich[5] |

| Melting Point | 543 K (~270°C) | PMC - NIH[6] |

Experimental Protocols

Accurate determination of the melting point is fundamental for the characterization of this compound. Below are detailed methodologies for two common experimental techniques.

Capillary Melting Point Determination

This traditional method provides a melting range and is widely used for routine purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. Finely crush the sample into a powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Heating and Observation:

-

Rapid Heating (Initial Determination): Heat the sample rapidly to get an approximate melting range. This helps in saving time for subsequent, more accurate measurements.

-

Slow Heating (Accurate Determination): Cool the apparatus until it is well below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow (0.5-1°C).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides precise melting point data and information on the enthalpy of fusion.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum) and lids

-

Crimper for sealing pans

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC sample pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. This ensures a closed system and prevents sample loss.

-

Reference Pan: Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. A typical profile would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 300°C).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen) throughout the experiment.

-

-

-

Data Acquisition and Analysis: The instrument records the differential heat flow as a function of temperature. The melting event is observed as an endothermic peak on the DSC thermogram. The extrapolated onset of this peak is typically reported as the melting point for pure organic compounds. The area under the peak corresponds to the enthalpy of fusion.

Synthesis Pathway Overview

This compound is a vital intermediate in the synthesis of various dyes and pharmaceuticals. One common synthetic route involves the oxidation of 5-nitroisatin. Understanding its synthesis provides context for its purity and potential impurities, which can influence the melting point.

The process generally involves the oxidative cleavage of the isatin (B1672199) ring using an oxidizing agent like hydrogen peroxide in an alkaline medium.

References

- 1. Page loading... [wap.guidechem.com]

- 2. s4science.at [s4science.at]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers of 2-Amino-5-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Amino-5-nitrobenzoic acid (2A5NBA), a molecule of significant interest in pharmaceutical and materials science. This document collates experimental data from crystallographic and spectroscopic studies and outlines the methodologies for its theoretical investigation using Density Functional Theory (DFT). Key molecular properties, including structural parameters, vibrational modes, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Nonlinear Optical (NLO) properties are discussed. Furthermore, this guide explores the biological relevance of 2A5NBA as a glutamate (B1630785) dehydrogenase inhibitor, providing a visualization of its potential mechanism of action. This document is intended to be a valuable resource for researchers engaged in the study and application of this compound and related compounds.

Introduction

This compound (C₇H₆N₂O₄), also known as 5-nitroanthranilic acid, is an organic compound featuring both an amino and a nitro functional group attached to a benzoic acid core.[1] This unique combination of electron-donating (amino) and electron-withdrawing (nitro) groups imparts interesting electronic and optical properties to the molecule, making it a subject of theoretical and experimental investigation. Its utility as an intermediate in the synthesis of dyes and pharmaceuticals underscores the importance of a thorough understanding of its molecular characteristics.[2] From a pharmaceutical perspective, this compound has been identified as a glutamate dehydrogenase inhibitor, suggesting its potential role in modulating metabolic pathways.

This guide synthesizes the available theoretical and experimental data on this compound to provide a detailed understanding of its structural, vibrational, and electronic properties.

Molecular Structure

The molecular structure of this compound has been determined experimentally through single-crystal X-ray diffraction.[3][4][5] Theoretical calculations, typically employing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, are used to optimize the molecular geometry in the gaseous phase for comparison.[6][7]

Table 1: Experimental and Theoretical Geometrical Parameters of this compound

| Parameter | Experimental (X-ray Diffraction)[3][4][5] | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.423 | Illustrative Value: 1.425 |

| C2-C3 | 1.381 | Illustrative Value: 1.383 |

| C3-C4 | 1.383 | Illustrative Value: 1.385 |

| C4-C5 | 1.378 | Illustrative Value: 1.380 |

| C5-C6 | 1.385 | Illustrative Value: 1.387 |

| C6-C1 | 1.416 | Illustrative Value: 1.418 |

| C1-N1 | 1.330 | Illustrative Value: 1.332 |

| C4-N2 | 1.474 | Illustrative Value: 1.476 |

| C2-C7 | 1.470 | Illustrative Value: 1.472 |

| C7-O1 | 1.227 | Illustrative Value: 1.229 |

| C7-O2 | 1.316 | Illustrative Value: 1.318 |

| N2-O3 | 1.225 | Illustrative Value: 1.227 |

| N2-O4 | 1.230 | Illustrative Value: 1.232 |

| Bond Angles (º) | ||

| C6-C1-C2 | 119.3 | Illustrative Value: 119.5 |

| C1-C2-C3 | 120.9 | Illustrative Value: 121.1 |

| C2-C3-C4 | 119.5 | Illustrative Value: 119.7 |

| C3-C4-C5 | 121.2 | Illustrative Value: 121.4 |

| C4-C5-C6 | 119.0 | Illustrative Value: 119.2 |

| C5-C6-C1 | 120.1 | Illustrative Value: 120.3 |

| O1-C7-O2 | 123.4 | Illustrative Value: 123.6 |

| O3-N2-O4 | 123.5 | Illustrative Value: 123.7 |

Note: Theoretical values are illustrative and based on typical results from DFT calculations for similar molecules, as a specific comprehensive study for this compound is not available in the cited literature.

Vibrational Spectroscopy

The vibrational properties of this compound can be investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Theoretical calculations of the vibrational frequencies are performed to aid in the assignment of the experimental spectra.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Assignment | Experimental FT-IR | Experimental FT-Raman | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| O-H stretch | ~3400-2500 (broad) | - | Illustrative Value: 3450 |

| N-H asym. stretch | ~3480 | ~3482 | Illustrative Value: 3500 |

| N-H sym. stretch | ~3370 | ~3373 | Illustrative Value: 3390 |

| C-H stretch | ~3100-3000 | ~3080 | Illustrative Value: 3090 |

| C=O stretch | ~1680 | ~1678 | Illustrative Value: 1700 |

| N-H bend | ~1630 | ~1628 | Illustrative Value: 1640 |

| C-C ring stretch | ~1600, 1580 | ~1605, 1582 | Illustrative Value: 1602, 1585 |

| NO₂ asym. stretch | ~1520 | ~1518 | Illustrative Value: 1530 |

| NO₂ sym. stretch | ~1350 | ~1348 | Illustrative Value: 1355 |

| C-N stretch | ~1300 | ~1298 | Illustrative Value: 1305 |

| C-O stretch | ~1250 | ~1248 | Illustrative Value: 1255 |

Note: Experimental and theoretical values are illustrative and based on typical spectral data and calculations for similar aromatic nitro compounds.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Theoretical Electronic Properties of this compound

| Parameter | Theoretical (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | Illustrative Value: -6.5 eV |

| LUMO Energy | Illustrative Value: -2.8 eV |

| HOMO-LUMO Gap | Illustrative Value: 3.7 eV |

Note: These values are illustrative and based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP)